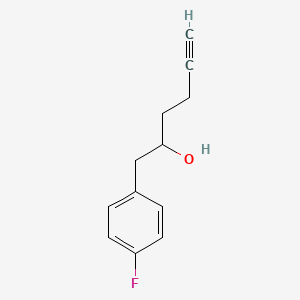

1-(4-Fluorophenyl)hex-5-yn-2-ol

Description

Role of Alkyne-Alcohol Moieties in Synthetic Accessibility and Functionalization

The alkyne-alcohol functional group is a versatile handle in organic synthesis. masterorganicchemistry.com Alkynes can undergo a wide array of transformations, including addition reactions, which allow for the introduction of diverse chemical entities. masterorganicchemistry.com The hydroxyl group of the alcohol can be used to direct reactions or can be transformed into other functional groups, further expanding the synthetic possibilities. rsc.org This dual functionality makes alkyne-alcohols valuable precursors for constructing complex molecular architectures. rsc.orgjst.go.jp The reactivity of the alkyne can be finely tuned, for instance, through metal-catalyzed reactions to achieve specific regioselectivity in cyclization reactions. jst.go.jp

Overview of Research Trajectories for 1-(4-Fluorophenyl)hex-5-yn-2-ol

Research involving this compound is primarily focused on its utility as a versatile synthetic intermediate. In medicinal chemistry, it is being investigated as a scaffold for the synthesis of novel bioactive molecules. The fluorophenyl group can enhance pharmacological properties, while the alkyne-alcohol moiety allows for the facile introduction of various pharmacophores. In materials science, the terminal alkyne presents opportunities for its incorporation into polymers and other materials through click chemistry or polymerization reactions, potentially leading to materials with tailored thermal and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)hex-5-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h1,5-8,12,14H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHHLIXZRRWMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(CC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies for 1 4 Fluorophenyl Hex 5 Yn 2 Ol

Alkyne Functionalization Reactions (e.g., Click Chemistry, Sonogashira Coupling)

The terminal alkyne is arguably the most reactive and versatile handle on the 1-(4-Fluorophenyl)hex-5-yn-2-ol scaffold. It readily participates in a range of reactions, most notably copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient method for forming a stable 1,2,3-triazole linkage. This reaction is known for its high yield, stereospecificity, and tolerance of a wide array of functional groups. The terminal alkyne of this compound can be coupled with various organic azides to create a diverse set of triazole-containing products. A general procedure involves treating the alkyne and an azide (B81097) with a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a suitable solvent system such as a THF/water mixture. nih.gov This strategy is widely used for creating conjugates with biomolecules, polymers, or fluorescent tags.

Sonogashira Coupling: The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scielo.org.mxresearchgate.net This reaction would involve coupling this compound with various aryl or vinyl halides to generate substituted alkynes. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). hes-so.ch This method allows for the extension of the carbon skeleton and the introduction of diverse aromatic and vinylic moieties.

Table 1: Representative Alkyne Functionalization Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product | Ref. |

| Click Chemistry | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-(4-(4-Fluorophenyl)-5-(hydroxymethyl)butyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-Fluorophenyl)-6-phenylhex-5-yn-2-ol | researchgate.netmdpi.com |

| Sonogashira Coupling | 4-Iodoanisole | Pd₂(dba)₃, K₃PO₄ | 1-(4-Fluorophenyl)-6-(4-methoxyphenyl)hex-5-yn-2-ol | researchgate.net |

Alcohol Functional Group Transformations (e.g., Oxidation, Esterification, Etherification)

The secondary alcohol group in this compound is another key site for derivatization, enabling access to ketones, esters, and ethers, which can significantly alter the molecule's physicochemical properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)hex-5-yn-2-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. The choice of oxidant is crucial to avoid side reactions involving the sensitive alkyne functionality.

Esterification: Esterification of the hydroxyl group is a common strategy to create prodrugs or to modify the lipophilicity of a molecule. This can be achieved by reacting the alcohol with carboxylic acids under Fischer esterification conditions, or more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine).

Etherification: The formation of ethers can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide. Alternatively, iron-catalyzed etherification reactions using other alcohols have been reported for similar substrates, offering a milder approach. acs.org

Table 2: Representative Alcohol Functional Group Transformations

| Reaction Type | Reagent | Product | Ref. |

| Oxidation | Dess-Martin Periodinane | 1-(4-Fluorophenyl)hex-5-yn-2-one | - |

| Esterification | Acetic Anhydride, Pyridine | 1-(4-Fluorophenyl)hex-5-yn-2-yl acetate | - |

| Etherification | NaH, Methyl Iodide | 1-(4-Fluorophenyl)-2-methoxyhex-5-yne | acs.org |

Fluorophenyl Ring Modifications and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

While the C-F bond is generally robust, the fluorophenyl ring can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. More synthetically useful transformations would involve pre-functionalized analogues (e.g., with a bromo or iodo group on the ring) to participate in cross-coupling reactions.

If we consider a bromo- or iodo-substituted version of the parent compound, such as 1-(4-fluoro-3-iodophenyl)hex-5-yn-2-ol, the aryl-iodide bond provides a handle for powerful C-C bond-forming reactions.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium(0) complex. snnu.edu.cn This reaction is exceptionally versatile for forming biaryl linkages and is tolerant of a wide range of functional groups. Reacting an iodinated analogue of our title compound with various arylboronic acids would allow for the introduction of a second, diverse aryl moiety. mdpi.com

Sonogashira Coupling on the Ring: Similar to the Suzuki coupling, an iodinated analogue could undergo a second Sonogashira coupling, this time at the aryl iodide position. This would enable the synthesis of structures containing both an internal and a terminal (or differently substituted) alkyne, creating complex and rigid molecular architectures.

Table 3: Representative Fluorophenyl Ring Cross-Coupling Reactions (on a hypothetical iodinated analogue)

Development of Prodrugs and Conjugates of this compound

The functional handles on this compound make it an excellent candidate for conversion into prodrugs or for conjugation to other molecules. Prodrug strategies are often employed to improve the pharmacokinetic or pharmacodynamic properties of a parent drug. nih.gov

Prodrugs: The secondary alcohol is the most common site for prodrug modification. Esterification, as mentioned previously, can create ester prodrugs that are cleaved in vivo by esterase enzymes to release the active parent alcohol. nih.gov For example, creating a pivaloyloxymethyl (POM) ether or a phosphate (B84403) ester could enhance cell permeability and metabolic stability. acs.orgresearchgate.net

Conjugates: The terminal alkyne is the ideal functional group for creating molecular conjugates via click chemistry. nih.gov This allows this compound to be attached to a wide range of entities, such as:

Biomolecules: Proteins, peptides, or nucleic acids for targeted delivery or to study biological interactions.

Polymers: To create materials with specific properties, such as drug-eluting polymers.

Fluorescent Dyes: For use as a chemical probe in imaging applications.

Macromolecules: For applications in materials science and nanotechnology. google.com

The development of such conjugates leverages the high efficiency and orthogonality of the CuAAC reaction, ensuring that the linkage is formed without affecting other functional groups in the molecule or the conjugation partner.

Impact of Fluorine Substitution on Biological Activity and Pharmacological Parameters

The substitution of hydrogen with fluorine in drug candidates can significantly alter their biological and pharmacological properties. This is due to fluorine's unique characteristics, such as its high electronegativity and small size. nih.gov In the context of this compound analogues, the fluorine atom on the phenyl ring is a critical determinant of activity.

The effects of fluorine substitution can include:

Enhanced Binding Affinity: The fluorine atom can modulate the electronic environment of the phenyl ring, potentially leading to more favorable interactions with the target protein. For instance, the substitution of a hydroxyl group with fluorine can be of particular interest as fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both accept and donate hydrogen bonds. nih.gov

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. researchgate.net This can influence its ability to cross cell membranes and affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability of the compound, leading to a longer half-life in the body.

| Compound Analogue | Modification | Impact on Biological Activity |

| 1-fluoro-1-deoxy-Δ⁸-THC | Fluorine at C-1 | Detrimental to CB1 binding affinity nih.gov |

| Fluorinated chalcones | Fluorine substitution | Improved anticancer activity researchgate.net |

| Anandamide analogue (O-585) | Fluorine for 2'-hydroxyl | 10-fold increase in CB1 binding affinity nih.gov |

Role of the Alkyne Moiety in Ligand-Target Interactions

The alkyne group, a carbon-carbon triple bond, is a key functional group in this compound and its analogues. This moiety is often involved in crucial interactions with the biological target.

Key roles of the alkyne moiety include:

Binding Interactions: The linear geometry and electron-rich nature of the alkyne group can allow for specific interactions, such as π-π stacking or hydrophobic interactions, within the binding pocket of a receptor or enzyme.

Covalent Bonding: In some cases, the terminal alkyne can act as a reactive handle, forming a covalent bond with a specific residue in the target protein. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.

Structural Rigidity: The alkyne group introduces rigidity into the molecule's side chain. This conformational constraint can be crucial for orienting the pharmacophore correctly for optimal binding.

The reactivity and interaction profile of the alkyne can be modulated. For instance, its conversion to a 1,2,3-triazole through a click cycloaddition reaction can alter its binding mode and potency. nih.gov

Stereochemical Influence on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound. The hydroxyl group at the C-2 position creates a chiral center, meaning the compound can exist as two different enantiomers (R and S).

Biological systems are inherently chiral, and as a result, different enantiomers of a drug can exhibit vastly different pharmacological properties:

Enantioselective Binding: One enantiomer may bind with significantly higher affinity to the target receptor or enzyme than the other. This is because the binding site itself is chiral, and only one enantiomer may fit optimally.

Differential Metabolism: The enzymes responsible for drug metabolism can also be stereoselective, leading to different metabolic fates for each enantiomer.

Varied Efficacy and Potency: Due to differences in binding and metabolism, one enantiomer may be therapeutically active while the other is inactive or even produces undesirable side effects.

For example, in the development of dual-target ligands for dopamine (B1211576) D3 and μ-opioid receptors, the stereochemistry of the starting materials, such as (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is crucial for the final activity of the synthesized analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

The QSAR process for this compound analogues would typically involve:

Data Collection: A dataset of analogues with their corresponding measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and electronic properties) are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

QSAR models can provide valuable insights into the key structural features that drive biological activity and can guide the design of more potent and selective compounds.

Structure-Uptake Relationship (SUR) Studies in Biological Systems

For a drug to be effective, it must not only bind to its target but also reach it in sufficient concentrations. Structure-Uptake Relationship (SUR) studies investigate how the chemical structure of a compound influences its ability to permeate biological barriers, such as the cell membrane. nih.gov

In the context of this compound analogues, SUR studies would focus on how modifications to the structure affect its uptake into target cells. nih.gov Key considerations include:

Lipophilicity: As mentioned, fluorine substitution can increase lipophilicity, which can enhance passive diffusion across lipid membranes.

Polarity and Hydrogen Bonding: The presence of polar groups, like the hydroxyl group, can influence a compound's ability to interact with the polar head groups of the lipid bilayer or with membrane transport proteins.

Efflux Pump Susceptibility: Many cells possess efflux pumps that actively transport foreign compounds out of the cell. SUR studies can help identify structural motifs that make a compound a substrate for these pumps, thereby reducing its intracellular concentration and efficacy. nih.govbiorxiv.org

By systematically modifying the structure and measuring the resulting uptake, researchers can develop a deeper understanding of the structural requirements for efficient cellular penetration. nih.gov

Derivation of Pharmacophores for Optimized Biological Activity

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. The derivation of a pharmacophore model is a crucial step in drug design and optimization.

For this compound analogues, a pharmacophore model would be developed by aligning a set of active compounds and identifying the common chemical features that are essential for their activity. These features typically include:

Hydrogen bond donors and acceptors (e.g., the hydroxyl group).

Aromatic rings (e.g., the 4-fluorophenyl group).

Hydrophobic regions.

Positive and negative ionizable groups.

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. duq.edu It also serves as a guide for the rational design of new analogues with improved potency and selectivity. For example, pharmacophore models have been successfully used in the design of inhibitors for various enzymes and receptors. researchgate.net

Applications in Research

Role as a Building Block in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com The fluorophenyl moiety is a common feature in many approved drugs, where it can enhance metabolic stability and binding affinity. acs.orgnih.gov The alkyne-alcohol portion of the molecule provides a reactive handle for the introduction of various pharmacophores, allowing for the rapid generation of libraries of compounds for biological screening. semanticscholar.org For instance, the alkyne can be used to link the molecule to other fragments via click chemistry, a strategy often employed in the discovery of enzyme inhibitors and other targeted therapies.

Potential in the Synthesis of Novel Materials

In the field of materials science, the terminal alkyne functionality of this compound is of particular interest. This group can participate in polymerization reactions, potentially leading to the formation of novel polymers with unique thermal, optical, or electronic properties. The presence of the fluorine atom can impart desirable characteristics such as hydrophobicity and thermal stability to the resulting materials. Furthermore, the molecule can be attached to surfaces or incorporated into larger macromolecular structures through its alkyne group, enabling the development of functionalized materials for a range of applications.

Conclusion

1-(4-Fluorophenyl)hex-5-yn-2-ol stands as a testament to the power of strategic molecular design. The convergence of a fluorinated aromatic system and a synthetically versatile alkyne-alcohol moiety within a single, relatively simple structure provides a powerful platform for innovation in both medicinal chemistry and materials science. As synthetic methodologies continue to advance and the demand for novel, high-performance molecules grows, the research trajectories for this compound are poised for significant expansion, promising new discoveries and applications in the years to come.

Computational Chemistry and Molecular Modeling Applications in 1 4 Fluorophenyl Hex 5 Yn 2 Ol Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein. als-journal.com For a compound like 1-(4-Fluorophenyl)hex-5-yn-2-ol, molecular docking simulations would theoretically be used to screen its binding affinity against various protein targets. These simulations could identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. als-journal.com However, no published studies were found that have performed molecular docking of this compound with any specific protein target.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. semanticscholar.orgnih.govnih.gov For this compound, these calculations could predict various properties, including the molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. semanticscholar.orgresearchgate.net Such information is valuable for understanding the molecule's reactivity, stability, and potential interaction sites. scirp.org While studies on other fluorophenyl compounds exist, specific quantum chemical data for this compound is absent from the scientific literature. nih.govnih.govresearchgate.netscirp.org

De Novo Design and Virtual Screening of this compound Derivatives

De novo design involves the creation of novel molecular structures with desired properties, often starting from a known scaffold. Virtual screening, on the other hand, involves the computational evaluation of large libraries of compounds to identify those with high predicted activity against a specific target. als-journal.comnih.govmdpi.com The structure of this compound could serve as a starting point for both approaches. Derivatives could be designed by modifying its functional groups, and virtual libraries of these derivatives could be screened for enhanced binding affinity or other desirable properties. mdpi.com This process is instrumental in lead optimization during drug discovery. acs.orgnih.gov However, there are no published examples of de novo design or virtual screening efforts based on the this compound scaffold.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 1 4 Fluorophenyl Hex 5 Yn 2 Ol and Advanced Analogues

Absorption and Distribution Studies (e.g., Membrane Permeation, Tissue Distribution)

Absorption and distribution are fundamental pharmacokinetic properties that determine the onset, intensity, and duration of a drug's action. These studies investigate how a compound enters the bloodstream and where it subsequently travels within the body.

Absorption studies aim to quantify the rate and extent to which a drug enters the systemic circulation. A key parameter is bioavailability, which represents the fraction of an administered dose that reaches the bloodstream. High oral bioavailability is often a desirable characteristic for conveniently administered medicines. nih.gov This is typically assessed in animal models, such as mice or rats, by comparing plasma concentrations of the compound after oral (P.O.) and intravenous (I.V.) administration. nih.gov For instance, the antimalarial candidate RUPB-61, a complex pyrrole (B145914) derivative, was found to have an oral bioavailability of 91% in mice, indicating excellent absorption from the gastrointestinal tract. nih.govnih.gov

Factors influencing absorption include the compound's ability to permeate biological membranes, such as the intestinal epithelium. In vitro models like the Caco-2 permeability assay are commonly used to predict human intestinal absorption. A compound's physicochemical properties, such as its solubility and lipophilicity, play a crucial role in its ability to cross these barriers. nih.gov

Distribution studies describe the reversible transfer of a drug from the bloodstream into various tissues and organs. A primary parameter used to describe this is the volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma. A large Vd, as seen with RUPB-61 (47.3 L/kg in mice), suggests that the compound distributes extensively into tissues rather than remaining in the plasma. nih.gov Understanding tissue distribution is critical, as the drug must reach its target site of action in sufficient concentrations to be effective. This can be investigated directly in preclinical models by measuring compound concentrations in different organs at various time points after administration.

Metabolic Stability and Biotransformation Pathways

Metabolic stability and biotransformation studies are crucial for predicting a drug's half-life and potential for producing active or toxic metabolites. These investigations determine how a compound is chemically altered by the body, primarily by enzymes in the liver.

Metabolic stability refers to a compound's susceptibility to metabolism. It is often first evaluated in vitro using liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and humans. bris.ac.uk These systems contain the primary drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily. oapi.int A compound with high metabolic stability is cleared more slowly, generally leading to a longer half-life and duration of effect. For example, improvements in the metabolic stability of certain atypical dopamine (B1211576) transporter (DAT) inhibitors were achieved by modifying their chemical structure, demonstrating the importance of this parameter in drug design. The observation of high bioavailability and a long half-life for a compound in in vivo studies often suggests good metabolic stability. nih.gov

Biotransformation pathways identify the specific metabolic reactions a compound undergoes and the resulting metabolites. Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I), followed by conjugation with endogenous molecules like glucuronic acid (Phase II) to increase water solubility and facilitate excretion. Identifying these pathways helps in understanding the clearance mechanisms and in assessing whether any metabolites are pharmacologically active or contribute to toxicity. These studies are typically performed by incubating the compound with liver fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Excretion Mechanisms and Routes

Excretion is the process by which a drug and its metabolites are irreversibly removed from the body. Understanding the routes and mechanisms of excretion is essential for a complete pharmacokinetic profile and for predicting drug accumulation.

The primary routes of excretion are through the kidneys into urine and through the liver into bile, which is then eliminated in the feces.

Renal Excretion: The kidneys are the main route of elimination for many low-molecular-weight, water-soluble compounds. This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. A compound's properties, such as its water solubility and whether it is a substrate for renal transporters, will determine its rate of renal clearance.

Biliary Excretion: Larger molecules are often eliminated from the liver into the bile. This is an active process mediated by transporters on hepatocytes. Following excretion into the intestine via the bile, a compound can be eliminated in the feces. In some cases, a compound can be reabsorbed from the intestine back into the bloodstream, a process known as enterohepatic circulation, which can prolong its presence in the body.

Preclinical Efficacy Models and Dose-Response Relationships

Preclinical efficacy studies are designed to demonstrate that a drug candidate has the desired therapeutic effect in a relevant disease model before it can be considered for human trials. These studies are fundamental to establishing proof-of-concept and determining the relationship between the administered dose and the pharmacological response.

Efficacy Models are typically animal models that mimic aspects of a human disease. For an antimalarial agent, for instance, this would involve using mice infected with a Plasmodium species, such as Plasmodium berghei, to model the liver stage of a malaria infection. nih.gov The effectiveness of the compound is measured by a specific endpoint, such as the reduction in parasite burden in the target organ (e.g., the liver), which can be quantified using techniques like bioluminescence imaging. nih.gov Efficacy can also be assessed in vitro using cell-based models, such as testing a compound's ability to prevent Plasmodium falciparum from infecting primary human hepatocytes. nih.gov

Dose-Response Relationships are established by testing the compound at multiple dose levels to understand how the magnitude of the therapeutic effect changes with the dose. Key parameters derived from these studies include the EC₅₀ (half-maximal effective concentration) in in vitro assays and the ED₅₀ (half-maximal effective dose) in in vivo models. For example, the compound RUPB-61 displayed an EC₅₀ of 0.06 μM against P. falciparum sporozoites in a hepatocyte infection model. nih.gov In in vivo studies, a single 10 mg/kg oral dose of RUPB-61 was shown to be efficacious in a murine model of liver infection. Establishing a clear dose-response relationship is critical for selecting an appropriate dose range for initial clinical studies in humans.

Future Research Directions and Translational Perspectives for 1 4 Fluorophenyl Hex 5 Yn 2 Ol

Exploration of Novel Therapeutic Targets and Indications

The molecular architecture of 1-(4-Fluorophenyl)hex-5-yn-2-ol suggests its potential to interact with a variety of biological targets, opening avenues for new therapeutic interventions. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. numberanalytics.comnih.gov The propargylic alcohol and terminal alkyne moieties offer versatile handles for both biological activity and further chemical modification. acs.orgnih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets implicated in various diseases. Given the known activities of similar structural motifs, promising therapeutic areas for exploration include:

Oncology: The alkyne functionality is a key feature in several potent antitumor agents. mdpi.com The ene-diyne subunit, for instance, is known for its ability to generate highly reactive radical intermediates that can damage the DNA of tumor cells. The fluorophenyl group is also a common substituent in many anticancer drugs, contributing to their efficacy. numberanalytics.com Therefore, investigating the antiproliferative activity of this compound against various cancer cell lines is a logical next step.

Neurodegenerative Diseases: Propargyl alcohols have shown neurotropic activity, including memory-improving and anticonvulsant effects in preclinical studies. rsu.lv The fluorine atom can also be beneficial in designing drugs for central nervous system (CNS) disorders due to its ability to modulate physicochemical properties like lipophilicity, which can influence blood-brain barrier penetration. nih.gov

Infectious Diseases: Fluorinated compounds are being explored for their potential to combat resistant pathogens. numberanalytics.com The unique electronic properties conferred by fluorine can lead to novel mechanisms of action against bacteria, viruses, and fungi.

| Therapeutic Area | Potential Targets | Rationale for Exploration |

|---|---|---|

| Oncology | Kinases, DNA, Tubulin | Presence of cytotoxic alkyne and fluorophenyl moieties. |

| Neurodegenerative Diseases | Enzymes (e.g., MAO-B), Receptors in the CNS | Known neurotropic effects of propargyl alcohols and favorable properties of fluorine for CNS drugs. |

| Infectious Diseases | Bacterial, Fungal, or Viral Enzymes | Potential for novel mechanisms of action due to the fluorinated scaffold. |

Development of Advanced Synthetic Methodologies for Scalable Production

The practical application of this compound in drug development hinges on the availability of efficient and scalable synthetic routes. While the synthesis of propargylic alcohols is well-established, developing methodologies that are cost-effective, environmentally friendly, and suitable for large-scale production remains a key objective. organic-chemistry.orgmdpi.com

Future research in this area should focus on:

Catalytic Asymmetric Synthesis: Developing enantioselective methods for the synthesis of this compound is crucial, as different enantiomers of a chiral drug can have distinct pharmacological activities and safety profiles. acs.org

Biocatalysis: The use of enzymes in the synthesis of chiral propargylic alcohols offers a green and highly selective alternative to traditional chemical methods. acs.org

Flow Chemistry: Continuous flow manufacturing can offer significant advantages over batch processing in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceuticals.

Novel Fluorination Techniques: Advances in fluorination chemistry, such as late-stage fluorination, could provide more efficient ways to synthesize fluorinated building blocks like the 4-fluorophenyl precursor. pharmtech.comcosmosmagazine.com

| Synthetic Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds. | Development of novel chiral catalysts. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme discovery and engineering. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Optimization of reaction conditions in flow reactors. |

| Novel Fluorination Techniques | More efficient synthesis of fluorinated precursors. | Application of late-stage fluorination strategies. |

Integration with Emerging Technologies in Drug Discovery

The journey of this compound from a chemical entity to a potential therapeutic can be significantly accelerated by leveraging emerging technologies in drug discovery.

Artificial Intelligence (AI) and Machine Learning (ML): AI-powered platforms can be employed to predict the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify potential biological targets, and design novel derivatives with improved pharmacological profiles. sigmaaldrich.comchemrxiv.org Generative AI models can explore vast chemical spaces to propose new molecules based on the this compound scaffold. sigmaaldrich.com

Click Chemistry: The terminal alkyne group in this compound makes it an ideal candidate for "click chemistry." chemistryviews.orgalfa-chemistry.com This powerful and versatile set of reactions allows for the rapid and efficient synthesis of a wide array of derivatives by conjugating the alkyne with various azide-containing molecules. nih.gov This approach can be used to generate libraries of compounds for high-throughput screening, attach targeting moieties, or link fluorescent probes for mechanistic studies. lenus.ie

Chemical Biology Tools: The alkyne handle can be used as a bioorthogonal tag to study the compound's mechanism of action, identify its cellular targets, and visualize its distribution in biological systems. nih.govrsc.org

Challenges and Opportunities in the Development of Fluorinated Alkyne-Alcohol Compounds

The development of fluorinated alkyne-alcohol compounds like this compound is not without its challenges. The synthesis of fluorinated compounds can be complex and require specialized reagents and conditions. numberanalytics.comnih.gov The potential for off-target reactivity of the alkyne group needs to be carefully evaluated, although terminal alkynes are generally considered relatively inert in a biological context. acs.org Furthermore, the environmental impact of producing and using fluorinated compounds is a growing concern that necessitates the development of more sustainable synthetic methods. numberanalytics.comacs.org

However, these challenges are outweighed by the immense opportunities. The unique properties imparted by the fluorine atom and the alkyne group offer the potential to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. numberanalytics.comnumberanalytics.com The versatility of the alkyne as a synthetic handle provides a powerful platform for drug discovery and optimization. By addressing the challenges through innovative synthetic chemistry and leveraging cutting-edge technologies, the full therapeutic potential of this compound and related compounds can be unlocked, paving the way for the development of novel medicines for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.